REACTION_CXSMILES
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I.[Cl:2][C:3]1[C:9]([Cl:10])=[CH:8][C:7]([Cl:11])=[C:6]([Cl:12])[C:4]=1[NH2:5]>>[Cl:10][C:9]1[CH:3]=[C:4]([CH:6]=[C:7]([Cl:11])[CH:8]=1)[NH2:5].[Cl:2][C:3]1[C:9]([Cl:10])=[CH:8][C:7]([Cl:11])=[C:6]([Cl:12])[C:4]=1[NH2:5]
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Name
|
|
Quantity
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0.016 mol
|
Type
|
reactant
|
Smiles
|
I
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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ClC1=C(N)C(=C(C=C1Cl)Cl)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
After a reaction time of 2 hours
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Duration
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2 h
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Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(N)C=C(C1)Cl
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(N)C(=C(C=C1Cl)Cl)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |